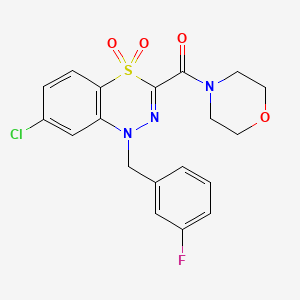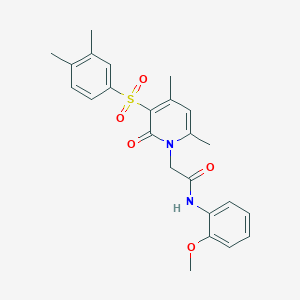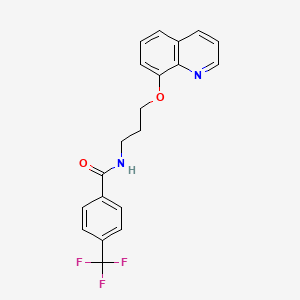![molecular formula C15H10ClF3N2 B2503299 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 321980-62-5](/img/structure/B2503299.png)
1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are a class of compounds with a wide range of biological activities and applications. The compound "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" is a specific benzimidazole derivative that is not directly mentioned in the provided papers, but these papers discuss related compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by starting with O-phenylenediamine and carboxylic acids, followed by N-alkylation . Similarly, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles were synthesized by cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . These methods could potentially be adapted for the synthesis of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds . The planarity of the benzimidazole ring system and the arrangement of molecules in the crystal lattice are common features observed . These structural insights are crucial for understanding the molecular conformation and potential interactions of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents like chloro and trifluoromethyl groups can influence the reactivity and interaction with other molecules. For instance, the restricted rotation around the methylene bridge in some benzimidazole derivatives has been evidenced by NMR and DFT studies . This could affect the chemical behavior of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, UV-Vis, FT-IR, and HRMS are used to study these properties . Theoretical calculations, including DFT and TD-DFT methods, help predict and compare the properties of these compounds . The HOMO-LUMO analysis provides information on charge transfer within the molecule, which is important for understanding the electronic properties . The presence of substituents like trifluoromethyl groups can significantly affect the electronic distribution and stability of the molecule .
科学的研究の応用
Synthesis and Structural Studies
- 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been synthesized and analyzed using various techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. The studies focus on the structural and spectroscopic properties, offering insights into their geometry and electronic structure (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antifungal Activities
- Several studies have synthesized various derivatives of 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, evaluating their potential antimicrobial and antifungal activities. These include investigations into novel compounds with potential antibacterial properties against strains like MSSA and MRSA, and their effects on different cancer cell lines (Pham et al., 2022).
Agricultural Applications
- In agriculture, benzimidazole derivatives, including 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been used in formulations like solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. These formulations offer benefits like improved transfer to the site of action, reduced environmental toxicity, and enhanced stability (Campos et al., 2015).
Inhibition of Enzymes and Biological Activity
- Research on 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives has shown significant α-glucosidase inhibitory and antioxidant activities. This indicates potential therapeutic applications in managing diseases like diabetes and oxidative stress-related disorders (Menteşe, Yılmaz, & Baltaş, 2020).
Central Nervous System Activity
- Certain derivatives have shown central nervous system depressant action in animal studies, indicating potential for development into sedatives or other neurologically active drugs (Anonymous, 2022).
DNA Topoisomerase Inhibition
- Some 1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, a target for anticancer drugs. These compounds have shown inhibitory effects on certain cancer cell lines, underscoring their potential as antitumor agents (Alpan, Gunes, & Topçu, 2007).
将来の方向性
The future directions for “1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHGYMWKRLXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)
![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)



